molecular formula C10H10ClFO3 B11798559 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11798559
M. Wt: 232.63 g/mol
InChI Key: FNYCQXTWXYWTOH-UHFFFAOYSA-N
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Description

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a chlorofluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-chloro-2-fluorophenol with epichlorohydrin in the presence of a base, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted dioxolane compounds.

Scientific Research Applications

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chloro-2-fluorophenoxy)methyl)oxirane
  • 2-(4-Chloro-2-fluorophenoxy)acetic acid
  • Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate

Uniqueness

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a chlorofluorophenoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

2-[(4-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10ClFO3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

FNYCQXTWXYWTOH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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